![molecular formula C8H5ClO B1589045 4-Chlorobenzofuran CAS No. 257864-14-5](/img/structure/B1589045.png)
4-Chlorobenzofuran
Overview
Description
4-Chlorobenzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring The presence of a chlorine atom at the fourth position of the benzofuran ring gives this compound its unique chemical properties
Mechanism of Action
Target of Action
4-Chlorobenzofuran is a derivative of benzofuran, a class of compounds that are ubiquitous in nature Benzofuran and its derivatives have been found to interact with various biological targets, contributing to their wide range of biological and pharmacological applications .
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may have similar effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly impact the action of a compound, including its interaction with targets, its stability, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-chlorophenol with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction proceeds through an electrophilic aromatic substitution mechanism, leading to the formation of the benzofuran ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-2,3-dione using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield this compound-2-ol when treated with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of derivatives like 4-aminobenzofuran when reacted with ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: this compound-2,3-dione.
Reduction: this compound-2-ol.
Substitution: 4-Aminobenzofuran and other substituted derivatives
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
4-Chlorobenzofuran serves as a crucial intermediate in organic synthesis. It is utilized to create more complex organic molecules, including various pharmaceuticals and agrochemicals. Its derivatives are explored for unique electronic and optical properties, making them valuable in material science.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Products Formed | Notes |
---|---|---|
Oxidation | 2,3-Dione | Commonly used in synthetic pathways |
Reduction | 2-Ol | Important for developing alcohol derivatives |
Substitution | 4-Aminobenzofuran and others | Key for creating functionalized derivatives |
Biological Applications
Antimicrobial Properties
Research indicates that this compound and its derivatives exhibit notable antimicrobial activities. They have been tested against various bacterial strains, showing effectiveness in inhibiting growth.
Anticancer Activity
Studies have highlighted the anticancer potential of this compound derivatives. For instance, a derivative was tested against A549 lung adenocarcinoma cells, demonstrating significant cytotoxicity with an IC50 value indicating effective inhibition of cancer cell proliferation .
Case Study: Anticancer Activity
- Study Focus : Evaluation of a derivative of this compound against A549 cells.
- Findings : The compound showed an IC50 value of 16.4 μM, indicating substantial anticancer activity.
- Mechanism : The compound inhibited the AKT signaling pathway, leading to reduced tumor growth in vivo without affecting overall health parameters .
Medical Applications
Drug Development
The ongoing research into the therapeutic potential of this compound derivatives positions them as promising candidates in drug development. Their ability to act on various biological pathways makes them suitable for treating diseases like cancer and infections.
Table 2: Potential Therapeutic Uses of this compound Derivatives
Disease Type | Potential Application |
---|---|
Cancer | Antitumor agents |
Infectious Diseases | Antimicrobial agents |
Neurological Disorders | Neuroprotective agents |
Industrial Applications
Specialty Chemicals Production
In industry, this compound is employed in the synthesis of specialty chemicals. Its role as an intermediate facilitates the production of various chemical products used in coatings, inks, and other applications.
Environmental Impact and Safety
The compound's use in industrial applications raises concerns regarding environmental safety and health impacts. Proper handling and disposal methods are necessary to mitigate risks associated with its use.
Comparison with Similar Compounds
Benzofuran: The parent compound without the chlorine substitution.
2-Chlorobenzofuran: A positional isomer with the chlorine atom at the second position.
5-Chlorobenzofuran: Another positional isomer with the chlorine atom at the fifth position.
Comparison: 4-Chlorobenzofuran is unique due to the specific position of the chlorine atom, which influences its chemical reactivity and biological activity. Compared to benzofuran, the presence of the chlorine atom enhances its electrophilic properties, making it more reactive in substitution reactions. The positional isomers, 2-Chlorobenzofuran and 5-Chlorobenzofuran, exhibit different reactivity patterns due to the varying positions of the chlorine atom, which affects the electronic distribution within the molecule .
Biological Activity
4-Chlorobenzofuran is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes findings from various studies to provide an overview of its biological activity, including anticancer properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring with a chlorine substituent at the para position. This structural modification can significantly influence its biological activity.
Research has shown that this compound derivatives exhibit significant anticancer properties. These compounds have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines:
- Inhibition of Tubulin Polymerization : Studies have demonstrated that certain benzofuran derivatives, including those related to this compound, can inhibit tubulin polymerization, which is critical for cancer cell division. For instance, compounds derived from benzofuran displayed IC50 values ranging from 0.06 to 1.14 µM against different cancer cell lines, indicating potent antiproliferative effects .
- Apoptosis Induction : The activation of apoptotic pathways has been observed in cancer cells treated with this compound derivatives. For example, significant increases in caspase-3 activation were noted, suggesting that these compounds promote programmed cell death in malignant cells .
Case Studies
- Study on Lung Cancer : A derivative of this compound was tested against A549 lung adenocarcinoma cells and showed a notable IC50 value of 16.4 µM, indicating effective inhibition of cancerous cell replication through the AKT signaling pathway .
- Evaluation Against Leukemia : In vitro tests against human myeloid leukemia cell lines revealed that certain benzofuran derivatives led to significant cytotoxicity and apoptosis, with IC50 values demonstrating their potential as anticancer agents .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Antimicrobial Screening : Compounds synthesized from this compound were screened for their ability to inhibit various bacterial strains. Results indicated promising antimicrobial activity against several pathogens, highlighting its potential as a lead compound for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives:
Substituent | Effect on Activity |
---|---|
Chlorine (Cl) | Enhances anticancer activity |
Hydroxy (OH) | Critical for cytotoxicity |
Alkyl chains | Modulate pharmacokinetics |
The presence of specific functional groups has been linked to increased binding interactions with molecular targets involved in cancer progression and microbial resistance mechanisms .
Properties
IUPAC Name |
4-chloro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIRGDBCGVDPQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436848 | |
Record name | 4-chlorobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257864-14-5 | |
Record name | 4-chlorobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reported synthesis of 4-Chlorobenzofuran?
A1: The research describes the first successful synthesis of this compound. [, ] This was achieved using a Palladium/P(t‐Bu)3 catalyst, which enabled the formation of aryl t-butyl ethers, a crucial step in synthesizing the target compound. This breakthrough opens up possibilities for further investigation into the properties and potential applications of this compound.
Q2: Could you elaborate on the role of the Palladium/P(t‐Bu)3 catalyst in this synthesis?
A2: The Palladium/P(t‐Bu)3 catalyst plays a vital role in forming aryl t-butyl ethers, which are key intermediates in the synthesis of this compound. [, ] While the exact mechanism requires further investigation, the catalyst likely facilitates the coupling reaction between a suitable aromatic precursor and a t-butyl alcohol derivative. This new synthetic route could be potentially applied to synthesize a variety of other substituted benzofurans, expanding the scope of accessible compounds for research.
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